5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl, methoxyphenyl, and indolyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling: The indolyl group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as iron or aluminum chloride.
Coupling: Palladium or copper catalysts in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and bioavailability compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C29H25FN2O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25FN2O4/c1-17-22(23-5-3-4-6-24(23)31-17)15-16-32-26(18-7-11-20(30)12-8-18)25(28(34)29(32)35)27(33)19-9-13-21(36-2)14-10-19/h3-14,26,31,33H,15-16H2,1-2H3/b27-25- |
InChI Key |
BIMRDKANTPOHAL-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(/C(=C(\C4=CC=C(C=C4)OC)/O)/C(=O)C3=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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